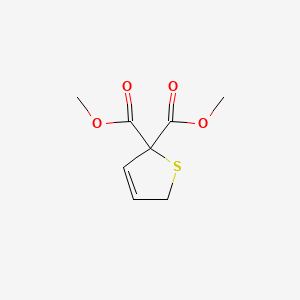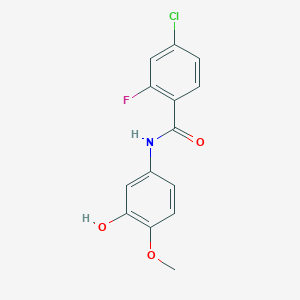
tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate, also known as TMOC, is an organic compound with a unique structure and properties. It is a white solid at room temperature and is soluble in various organic solvents, such as acetone and ethyl acetate. TMOC has a broad range of applications in the pharmaceutical and chemical industries, including as a catalyst in organic synthesis, a reagent in organic synthesis, and as a drug in drug delivery systems.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is not fully understood. However, it is believed that the reaction proceeds through a nucleophilic substitution reaction. In this reaction, the carbamate group of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate acts as a nucleophile and attacks the electrophilic carbon atom of the substrate. The reaction results in the formation of a new C-N bond, and the release of the leaving group.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate are not well understood. However, it has been shown to be non-toxic in animal models, suggesting that it is relatively safe for use in laboratory experiments. Additionally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate has been shown to have antioxidant and anti-inflammatory properties in vitro.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate in laboratory experiments is its high solubility in various organic solvents, which makes it easy to use and handle. Additionally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is relatively non-toxic, making it safe for use in laboratory experiments. The main limitation of using tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate in laboratory experiments is its relatively low reactivity, which can make it difficult to use in some reactions.
Future Directions
The future directions for the use of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate are numerous. It could be used in the synthesis of more complex organic compounds, such as peptides and heterocyclic compounds. Additionally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate could be used in the synthesis of new materials for use in medical devices, such as drug-eluting stents. Furthermore, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate could be used in the development of new drugs, such as antibiotics and anticancer drugs. Finally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate could be used in the development of new drug delivery systems, such as nanoparticles and liposomes.
Synthesis Methods
Tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is synthesized from tert-butyl alcohol and 1-oxo-1lambda6-thiomorpholine by a carbamate synthesis reaction. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures between 60-80 °C and at a pressure of 1-2 atm. The reaction is exothermic, and the yield of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is typically greater than 90%.
Scientific Research Applications
Tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, a reagent for organic synthesis, and as a drug in drug delivery systems. tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate has been used in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anticancer drugs. Additionally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate has been used in the synthesis of materials for use in medical devices, such as drug-eluting stents.
properties
IUPAC Name |
tert-butyl N-(1-oxo-1,4-thiazinan-1-ylidene)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-15(13)6-4-10-5-7-15/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRCXNRCHGJCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=S1(=O)CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

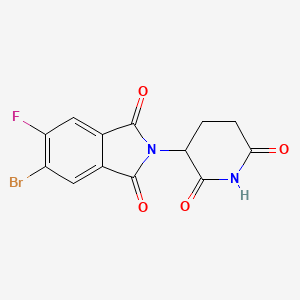

![tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6604519.png)
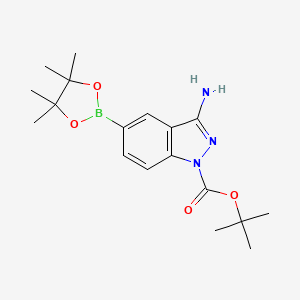
![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
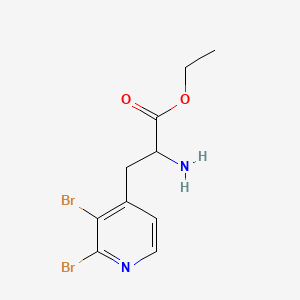
![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)
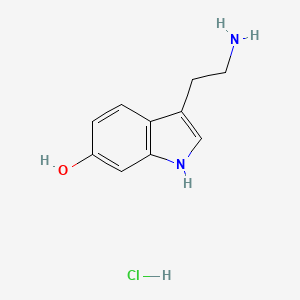
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B6604569.png)

![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)
